
4-(4-Methylphenoxy)benzaldehyde
Descripción general
Descripción
“4-(4-Methylphenoxy)benzaldehyde” is an organic compound with the molecular formula C14H12O2 . It has a molecular weight of 212.24 Da .
Synthesis Analysis
While specific synthesis methods for “4-(4-Methylphenoxy)benzaldehyde” were not found in the search results, it’s worth noting that similar compounds have been synthesized using various methods. For instance, 3-(4-Methoxyphenoxy)benzaldehyde was used as a building block in the synthesis of tetrahydroisoquinolinones .
Molecular Structure Analysis
The molecular structure of “4-(4-Methylphenoxy)benzaldehyde” consists of two phenyl rings connected by an ether and an aldehyde group . The compound has a linear formula of H3CC6H4OC6H4CHO .
Physical And Chemical Properties Analysis
“4-(4-Methylphenoxy)benzaldehyde” has a density of 1.1±0.1 g/cm3, a boiling point of 363.5±35.0 °C at 760 mmHg, and a flash point of 168.2±19.5 °C . It has a molar refractivity of 64.3±0.3 cm3, and a molar volume of 190.4±3.0 cm3 . The compound also has two hydrogen bond acceptors, no hydrogen bond donors, and three freely rotating bonds .
Aplicaciones Científicas De Investigación
Enzymatic Production of Benzaldehyde
- Scientific Field: Bioscience, Biotechnology, and Biochemistry
- Application Summary: “4-(4-Methylphenoxy)benzaldehyde” has been used in the enzymatic production of benzaldehyde from L-phenylalanine . Benzaldehyde is an organic compound with an almond-like aroma and is one of the most important and widely used flavorings in the food industry .
- Methods of Application: Four enzymes were expressed in Escherichia coli; L-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase . A mutant form of 4-hydroxymandelate synthase demonstrated 2.4-fold higher activity than the wild type .
- Results: The mutant-expressing strain was able to produce benzaldehyde from 100 mM L-phenylalanine at a conversion rate of 84% .
Synthesis of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde Analogues
- Scientific Field: Medicinal Chemistry
- Application Summary: A diverse series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues has been synthesized . These compounds were tested for their antimicrobial activity against various bacteria and fungi .
- Methods of Application: The analogues were synthesized in good yield by the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides .
- Results: Most of the compounds exhibited good-to-excellent antimicrobial activity . Compound 7b was found to be more potent than ciprofloxacin against B. subtilis, whereas it showed activity comparable to ciprofloxacin against E. coli .
Synthesis of Tetrahydroisoquinolinones
- Scientific Field: Organic Chemistry
- Application Summary: “4-(4-Methylphenoxy)benzaldehyde” has been used as a building block in the synthesis of tetrahydroisoquinolinones .
- Methods of Application: The specific methods of application are not detailed in the source, but typically, the synthesis of tetrahydroisoquinolinones involves a Pictet-Spengler reaction or a Bischler-Napieralski reaction .
- Results: The source does not provide specific results or outcomes for this application .
Synthesis of Benzoxazole Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: “4-(4-Methylphenoxy)benzaldehyde” has been used in the synthesis of benzoxazole derivatives of the mannopeptimycin glycopeptide antibiotics .
- Methods of Application: The specific methods of application are not detailed in the source, but the synthesis of benzoxazole derivatives typically involves a cyclization reaction .
- Results: The source does not provide specific results or outcomes for this application .
Synthesis of Tetrahydroisoquinolinones
- Scientific Field: Organic Chemistry
- Application Summary: “4-(4-Methylphenoxy)benzaldehyde” has been used as a building block in the synthesis of tetrahydroisoquinolinones .
- Methods of Application: The specific methods of application are not detailed in the source, but typically, the synthesis of tetrahydroisoquinolinones involves a Pictet-Spengler reaction or a Bischler-Napieralski reaction .
- Results: The source does not provide specific results or outcomes for this application .
Synthesis of Benzoxazole Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: “4-(4-Methylphenoxy)benzaldehyde” has been used in the synthesis of benzoxazole derivatives of the mannopeptimycin glycopeptide antibiotics .
- Methods of Application: The specific methods of application are not detailed in the source, but the synthesis of benzoxazole derivatives typically involves a cyclization reaction .
- Results: The source does not provide specific results or outcomes for this application .
Safety And Hazards
The compound is classified as having acute toxicity (oral), eye irritation, and skin sensitization . It has hazard statements H302, H317, and H319, indicating that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
4-(4-methylphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNIKWIWRIHFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406272 | |
| Record name | 4-(4-Methylphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenoxy)benzaldehyde | |
CAS RN |
61343-83-7 | |
| Record name | 4-(4-Methylphenoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61343-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Methylphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Methylphenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(5,6,7,8-Tetrahydro-2-naphthalenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1309367.png)
![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1309368.png)
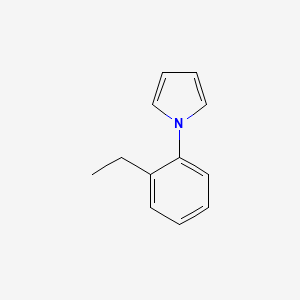


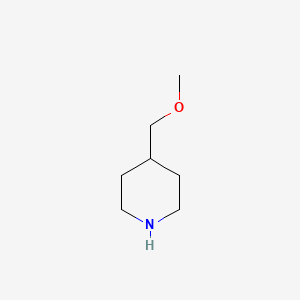
![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1309382.png)
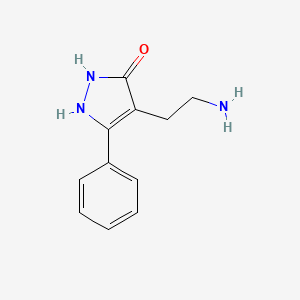
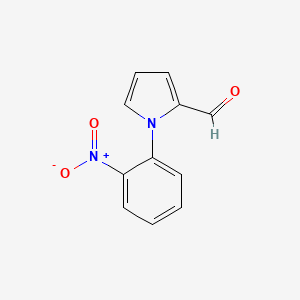
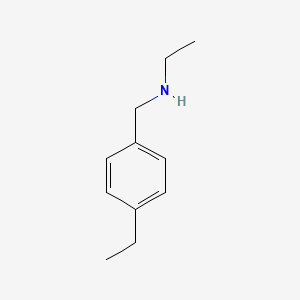



![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)